molecular formula C14H13NO3 B112437 Amino(3-phenoxyphenyl)acetic acid CAS No. 299168-94-8

Amino(3-phenoxyphenyl)acetic acid

Cat. No. B112437
M. Wt: 243.26 g/mol
InChI Key: PTDUZBVRDQXJJC-UHFFFAOYSA-N
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Description

Amino(3-phenoxyphenyl)acetic acid is a chemical compound with a molecular weight of 243.26 . It has the IUPAC name of amino (3-phenoxyphenyl)acetic acid .


Molecular Structure Analysis

The InChI code for Amino(3-phenoxyphenyl)acetic acid is 1S/C14H13NO3/c15-13(14(16)17)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9,13H,15H2,(H,16,17) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Amino(3-phenoxyphenyl)acetic acid has a molecular weight of 243.26 . More detailed physical and chemical properties were not available in the retrieved data.

Scientific Research Applications

Synthesis and Structural Characterization

Amino(3-phenoxyphenyl)acetic acid has been utilized in the synthesis of triorganotin(IV) complexes, which have been structurally characterized using various spectroscopic techniques. These complexes adopt a polymeric trans-O2SnC3 trigonal bipyramidal configuration and are of interest due to their structural properties and potential applications in materials science (Baul et al., 2002).

Antioxidant and Enzymatic Activity

The compound has been part of studies involving the synthesis of Schiff base ligands from amino acids, which have shown significant antioxidant properties and selective inhibitory activities against enzymes such as xanthine oxidase. This highlights its potential in therapeutic applications and biochemical research (Ikram et al., 2015).

Antimycobacterial Properties

A series of derivatives of amino(3-phenoxyphenyl)acetic acid have been synthesized and found to possess notable in vitro activity against Mycobacterium tuberculosis, indicating its potential role in antimycobacterial drug development (Ali & Shaharyar, 2007).

Biochemical and Pharmacological Effects

Research has also explored the use of phenolic compounds like amino(3-phenoxyphenyl)acetic acid in various biological and pharmacological applications. They have been studied for their roles as antioxidants, hepatoprotective agents, and in modulating lipid metabolism and glucose levels, which are crucial in managing metabolic-related disorders (Naveed et al., 2018).

Enhanced Electrochemical Properties

Derivatives of amino(3-phenoxyphenyl)acetic acid have been used to synthesize films with enhanced electrochemical properties, suggesting their potential use in applications like supercapacitors, which are essential in energy storage technologies (Kowsari et al., 2019).

properties

IUPAC Name

2-amino-2-(3-phenoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c15-13(14(16)17)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9,13H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDUZBVRDQXJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398726
Record name amino(3-phenoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino(3-phenoxyphenyl)acetic acid

CAS RN

299168-94-8
Record name amino(3-phenoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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